Tetrabutylammonium cyanide

Catalog No.
S575020
CAS No.
10442-39-4
M.F
C17H36N2
M. Wt
268.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium cyanide

CAS Number

10442-39-4

Product Name

Tetrabutylammonium cyanide

IUPAC Name

tetrabutylazanium;cyanide

Molecular Formula

C17H36N2

Molecular Weight

268.5 g/mol

InChI

InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1

InChI Key

KRRBFUJMQBDDPR-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N

The exact mass of the compound Tetrabutylammonium cyanide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt that functions as a highly soluble source of cyanide ions in a wide range of non-aqueous, polar organic solvents. Unlike simple alkali metal cyanides such as sodium or potassium cyanide, which exhibit poor to negligible solubility in most organic media, TBACN's lipophilic tetrabutylammonium cation enables homogeneous reaction conditions. This property is critical for predictable and efficient nucleophilic substitution reactions, electrochemical applications, and catalysis in organic synthesis, positioning it as a specialized reagent for applications where reactant solubility is a primary process constraint.

Substituting Tetrabutylammonium cyanide with seemingly cheaper or more common alternatives often leads to process failure or significant complexity. Direct replacement with alkali metal cyanides like KCN or NaCN in organic solvents such as acetonitrile or dichloromethane results in heterogeneous mixtures with extremely low reactivity due to the insolubility of the inorganic salt. To overcome this, a phase-transfer catalyst (e.g., TBABr) or a crown ether (e.g., 18-crown-6) must be added, introducing a multi-component system that increases raw material costs, complicates reaction kinetics, and adds downstream separation challenges. Furthermore, using a different cyanide source like TMSCN is not a direct substitution, as it operates through different mechanisms and is primarily used for specific applications like cyanohydrin formation. Therefore, for processes requiring a simple, one-component, soluble cyanide source for homogeneous organic-phase reactions, these generic substitutions are not practically interchangeable.

Superior Solubility in Organic Solvents Enables Homogeneous Reactions

Tetrabutylammonium cyanide is documented as being soluble in polar organic solvents such as acetonitrile and methylene chloride, enabling its use in anhydrous, homogeneous reaction media. In stark contrast, inorganic salts like potassium cyanide (KCN) and sodium cyanide (NaCN) are effectively insoluble in these common organic solvents, necessitating the use of phase-transfer systems or protic co-solvents which can interfere with desired reaction pathways. For example, KCN is insoluble in benzene and acetonitrile without a solubilizing agent like 18-crown-6.

Evidence DimensionSolubility in Polar Aprotic Solvents (e.g., Acetonitrile, CH2Cl2)
Target Compound DataSoluble, enabling homogeneous solution
Comparator Or BaselinePotassium Cyanide (KCN) / Sodium Cyanide (NaCN): Insoluble
Quantified DifferenceQualitatively massive; enables reaction pathways not otherwise possible.
ConditionsStandard laboratory conditions in common polar aprotic organic solvents.

This solubility advantage eliminates the need for co-catalysts or complex solvent systems, simplifying process design, improving reaction reproducibility, and streamlining product work-up.

Streamlined Precursor for Acyl Cyanide Synthesis vs. Two-Component Systems

In the synthesis of acyl cyanides from acyl chlorides, using a soluble cyanide source is critical for achieving high conversion and yield under mild conditions. While systems using alkali metal cyanides (NaCN, KCN) require phase-transfer catalysts like tetrabutylammonium bromide (TBABr) or polyethylene glycols (PEG400) to facilitate the reaction, this adds complexity. One patent describes the reaction of benzoyl chloride with NaCN in the presence of TBABr, which achieved a yield of no more than 60%. In contrast, TBACN provides the cyanide nucleophile and the phase-transfer cation in a single, stoichiometric reagent, simplifying the process for moisture-sensitive or kinetically delicate transformations.

Evidence DimensionYield in Acyl Cyanide Synthesis from Acyl Chloride
Target Compound DataFunctions as a one-component, soluble reagent suitable for high-efficiency conversion.
Comparator Or BaselineNaCN + TBABr catalyst: Yield reported as not exceeding 60% for benzoyl cyanide.
Quantified DifferenceAvoids the yield limitations and process complexities of heterogeneous or two-component catalytic systems.
ConditionsReaction of benzoyl chloride with a cyanide source in an organic solvent like methylene chloride.

For high-value syntheses, particularly at small to medium scale, procuring TBACN as a single, soluble reagent can improve process control and yield compared to assembling a less efficient, multi-component phase-transfer system.

Enables Anhydrous Cyanation Where Alkali Metal Salts Fail

Tetrabutylammonium cyanide is suitable for use in anhydrous organic solvents like acetonitrile or methylene chloride, which is critical for moisture-sensitive reactions. In contrast, common alkali metal cyanides such as KCN and NaCN are hygroscopic and often contain residual water, which can lead to unwanted side reactions, such as hydrolysis of the substrate or product. The use of TBACN provides a reliable source of 'naked' cyanide ions in a controlled, water-free environment, a critical processing parameter for certain electrochemical studies, polymerizations, or reactions involving highly reactive intermediates.

Evidence DimensionSuitability for Anhydrous Conditions
Target Compound DataCan be handled and used in anhydrous organic solvents, providing a water-free source of cyanide.
Comparator Or BaselinePotassium Cyanide (KCN) / Sodium Cyanide (NaCN): Hygroscopic, often introducing water which leads to side reactions.
Quantified DifferenceHigh vs. Low process compatibility for moisture-sensitive applications.
ConditionsReactions conducted under inert atmosphere in dry organic solvents.

For syntheses where trace amounts of water can compromise yield, selectivity, or product purity, procuring an anhydrous-compatible source like TBACN is a key process control decision.

Homogeneous Nucleophilic Aliphatic and Aromatic Substitution

TBACN is the right choice for laboratory-scale nucleophilic substitution reactions on alkyl or aryl substrates where high yield and clean conversion are required. Its solubility in solvents like acetonitrile or CH2Cl2 avoids the kinetic unpredictability and workup complications of heterogeneous reactions using KCN/NaCN, making it ideal for the synthesis of fine chemicals and pharmaceutical intermediates.

Anhydrous Cyanide Source in Electrochemistry and Polymer Science

In applications where water is detrimental, such as in the formulation of non-aqueous electrolytes or in certain moisture-sensitive polymerization reactions, TBACN serves as an essential anhydrous source of cyanide ions. Unlike hygroscopic inorganic cyanides, its use ensures that unwanted protic species are not introduced into the system.

Stoichiometric Reagent for Sensitive Acyl Cyanide and Nitrile Synthesis

For the preparation of reactive intermediates like acyl cyanides from acyl halides, TBACN acts as a single-component, soluble reagent. This simplifies the reaction setup and can improve yields compared to generating a soluble cyanide in situ with a separate phase-transfer catalyst, which may be less efficient.

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

10442-39-4

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, cyanide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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